molecular formula C18H19N3O2 B2629037 N1-benzyl-N2-methylindoline-1,2-dicarboxamide CAS No. 1103518-11-1

N1-benzyl-N2-methylindoline-1,2-dicarboxamide

Cat. No. B2629037
CAS RN: 1103518-11-1
M. Wt: 309.369
InChI Key: YZECULCNXLYERI-UHFFFAOYSA-N
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Description

N1-benzyl-N2-methylindoline-1,2-dicarboxamide, also known as BMID, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMID belongs to the class of indoline-2-carboxamides, which have been studied extensively for their pharmacological properties. In

Scientific Research Applications

  • Fluorescent Anion Sensing : Research by Dorazco‐González et al. (2014) has demonstrated that derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, a compound structurally related to N1-benzyl-N2-methylindoline-1,2-dicarboxamide, are capable of efficiently binding simple inorganic anions in water due to their high acidity and preorganized rigid structure. This property is significant for applications in fluorescent anion sensing (Dorazco‐González et al., 2014).

  • Acetylcholinesterase Inhibitors : Sugimoto et al. (1992) explored the synthesis and structure-activity relationships of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, which include N1-benzyl-N2-methylindoline-1,2-dicarboxamide. These compounds exhibit potent anti-acetylcholinesterase activity, making them potential candidates for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

  • Synthesis of Biologically Relevant Compounds : Allan et al. (2009) investigated N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are structurally similar to N1-benzyl-N2-methylindoline-1,2-dicarboxamide. They found that these compounds can effectively inhibit co-activator associated arginine methyltransferase 1 (CARM1), a target of interest in cancer research (Allan et al., 2009).

  • Organometallic Chemistry : Bakthavachalam and Reddy (2013) explored the synthesis of aluminum complexes with ligands related to N1-benzyl-N2-methylindoline-1,2-dicarboxamide. Their research contributes to the understanding of the catalytic activity of these complexes in processes like polymerization (Bakthavachalam & Reddy, 2013).

  • Medicinal Chemistry Applications : Yamamoto et al. (2016) studied the copper-catalyzed intramolecular amination of benzamides to synthesize isoindolinones, compounds closely related to N1-benzyl-N2-methylindoline-1,2-dicarboxamide. These compounds have significant relevance in medicinal chemistry due to their potential pharmaceutical applications (Yamamoto et al., 2016).

properties

IUPAC Name

1-N-benzyl-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-19-17(22)16-11-14-9-5-6-10-15(14)21(16)18(23)20-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZECULCNXLYERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-methylindoline-1,2-dicarboxamide

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